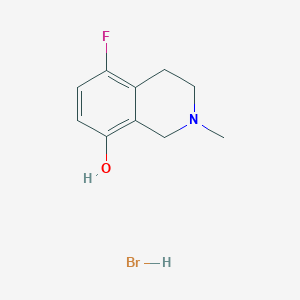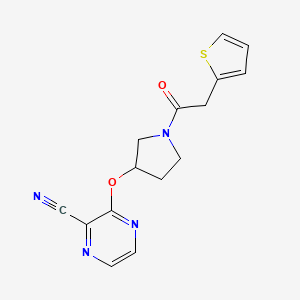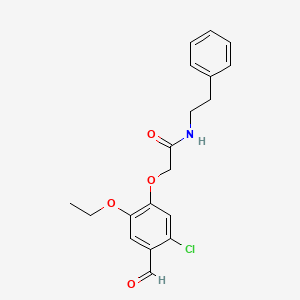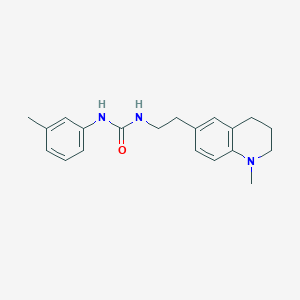
5-Fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-8-ol;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide is a chemical compound with the molecular formula C10H12FNO·HBr It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-1,2,3,4-tetrahydroisoquinoline and fluorinating agents.
Hydroxylation: The hydroxyl group at the 8-position is introduced via hydroxylation reactions, often using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of efficient catalysts, reaction conditions, and purification techniques to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to its corresponding tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorine and hydroxyl groups.
5-Fluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl and hydroxyl groups.
8-Hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorine group.
Uniqueness
5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol hydrobromide is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for diverse applications in research and industry.
Propriétés
IUPAC Name |
5-fluoro-2-methyl-3,4-dihydro-1H-isoquinolin-8-ol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.BrH/c1-12-5-4-7-8(6-12)10(13)3-2-9(7)11;/h2-3,13H,4-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPSKNSAGIPGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C=CC(=C2C1)O)F.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2-chlorophenyl)methyl]-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2794132.png)
![4-(dimethylamino)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2794133.png)
![N'-(3,4-dimethylphenyl)-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2794135.png)
![(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2794137.png)

![2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2794145.png)

![2-{4-[(2-methoxyphenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B2794147.png)

![2-[(4-Chlorophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B2794150.png)

![3-(1H-1,3-benzodiazol-1-yl)-N-(2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)propanamide](/img/structure/B2794152.png)
![ethyl 2-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B2794153.png)
![N-[3-[[2-Cyano-4-methyl-5-[[4-[[2-(methylamino)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indol-1-yl]methyl]-1-bicyclo[1.1.1]pentanyl]formamide](/img/structure/B2794154.png)
